molecular formula C9H17NO B046125 (Octahydro-indolizin-8-YL)-methanol CAS No. 111975-29-2

(Octahydro-indolizin-8-YL)-methanol

Cat. No.: B046125
CAS No.: 111975-29-2
M. Wt: 155.24 g/mol
InChI Key: DATGBSBEMJWBMW-UHFFFAOYSA-N
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Description

(Octahydro-indolizin-8-YL)-methanol is a bicyclic amine derivative featuring a methanol substituent at the 8-position of a saturated indolizine core. The octahydroindolizine scaffold consists of two fused six- and five-membered rings, fully saturated, which confers rigidity and stereochemical complexity.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATGBSBEMJWBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553441
Record name (Octahydroindolizin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111975-29-2
Record name (Octahydroindolizin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Indolizine Derivatives

The reduction of indolizine precursors represents the most widely adopted route for synthesizing octahydro-indolizine intermediates. Palladium on carbon (Pd/C) catalyzed hydrogenation under high-pressure conditions (15–30 bar H₂) at 80–120°C achieves complete saturation of the indolizine ring system. Key parameters influencing yield and selectivity include:

  • Catalyst Loading : 5–10 wt% Pd/C relative to substrate.

  • Solvent Systems : Methanol or ethanol preferred for optimal hydrogen solubility.

  • Reaction Time : 12–24 hours for full conversion.

Post-hydrogenation, the octahydro-indolizine intermediate undergoes hydroxymethylation.

Hydroxymethylation Reaction

The introduction of the methanol group is typically accomplished via nucleophilic addition of formaldehyde under basic conditions:

Octahydro-indolizine+HCHONaOH(Octahydro-indolizin-8-YL)-methanol\text{Octahydro-indolizine} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{this compound}

Reaction Conditions :

  • Formaldehyde Concentration : 37% aqueous solution (2–3 equivalents).

  • Base : Sodium hydroxide (1.5 equivalents) in methanol/water (3:1 v/v).

  • Temperature : 50–60°C for 6–8 hours.

Table 1: Optimization of Hydroxymethylation Parameters

ParameterTested RangeOptimal ValueYield (%)
Formaldehyde (eq.)1.5–3.52.578
NaOH (eq.)1.0–2.01.582
Temperature (°C)40–706085

Industrial Production Techniques

Continuous Flow Hydrogenation

To address scalability challenges, industrial processes employ continuous flow reactors for the hydrogenation step. Fixed-bed reactors packed with Pd/C (5% wt) achieve >90% conversion at 100 bar H₂ and 100°C, with residence times of 30–60 minutes. This method enhances heat transfer and reduces catalyst deactivation compared to batch systems.

Catalytic System Innovations

Recent advances focus on catalyst engineering to improve recyclability:

  • Metal-Supported Catalysts : Pd/Al₂O₃ composites show 98% retention of activity after five cycles.

  • Bimetallic Systems : Pd-Ru/C alloys reduce required H₂ pressure to 10 bar while maintaining 95% yield.

Table 2: Comparative Catalyst Performance

Catalyst TypePressure (bar)Temperature (°C)Cycle Stability
Pd/C (5%)301203 cycles
Pd/Al₂O₃ (3%)201007 cycles
Pd-Ru/C (2:1)109010 cycles

Process Optimization and Green Chemistry

Solvent-Free Hydroxymethylation

Microwave-assisted reactions under solvent-free conditions reduce waste generation:

  • Conditions : 300 W irradiation, 80°C, 30 minutes.

  • Yield : 80% with 99% purity by HPLC.

Enzymatic Catalysis

Lipase-mediated hydroxymethylation in biphasic systems (water/tert-butanol) achieves 70% yield at 40°C, demonstrating biocatalysis potential for sustainable synthesis.

Analytical Characterization

Critical quality control metrics include:

  • Purity Analysis : HPLC with C18 column (95:5 water/acetonitrile), retention time = 4.2 min.

  • Structural Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 2H, CH₂OH), 2.85–2.70 (m, 3H, ring protons).

    • IR : Broad peak at 3350 cm⁻¹ (O-H stretch).

Biological Activity

(Octahydro-indolizin-8-YL)-methanol is a chemical compound derived from indolizine, a bicyclic nitrogen-containing heterocycle. Its molecular formula is C9_9H17_{17}NO, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reduction of indolizine derivatives. A common method includes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-indolizine is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the final product.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. Research indicates that derivatives of indolizine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human farnesyltransferase, an enzyme implicated in cancer progression.

A notable study demonstrated that methanolic extracts containing indolizine derivatives reduced cell viability in colorectal cancer (HCT116) and melanoma (B16F10) cell lines by up to 50% at concentrations ranging from 500 to 600 μg/ml .

CompoundCell LineIC50 Value (μg/ml)
This compoundHCT116500-600
Related Indolizine DerivativeB16F10500-600

Antimicrobial Activity

Indolizine derivatives, including this compound, have also been evaluated for their antimicrobial properties. Certain spirooxindole compounds derived from indolizines have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Compounds related to this compound have been reported to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : Some studies suggest that indolizine derivatives possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells.

Case Studies

A review of case studies involving methanol and its derivatives highlights the potential risks associated with methanol toxicity; however, it also underscores the importance of understanding the biological implications of methanol-related compounds. For instance, methanol poisoning has been linked to severe ocular toxicity and neurological damage, emphasizing the need for careful handling and study of methanol derivatives in therapeutic contexts .

Future Directions

Research on this compound is still emerging. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which these compounds exert their biological effects.
  • Formulation Development : Exploring formulation strategies that enhance bioavailability and therapeutic outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (Octahydro-indolizin-8-YL)-methanol as a scaffold for developing anticancer agents. Its structural features allow for modifications that enhance biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and LNCaP (prostate cancer) .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCancer Cell LineIC50 Value (µM)Reference
Derivative AMCF-715
Derivative BLNCaP10
Derivative CSJSA-112

1.2 Neuroprotective Effects

There is growing evidence that this compound and its derivatives may exhibit neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique ring structure allows chemists to explore various synthetic pathways, leading to the development of new materials and pharmaceuticals.

2.2 Catalysis

The compound has been explored as a catalyst in several reactions, including asymmetric synthesis and polymerization processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives .

Materials Science Applications

3.1 Polymer Development

In materials science, this compound has been utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings, adhesives, and composites.

Table 2: Properties of Polymers Derived from this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Polymer A50200
Polymer B60220

Case Studies

4.1 Case Study: Anticancer Drug Development

A recent case study focused on the synthesis of a series of this compound derivatives aimed at improving their anticancer efficacy. Researchers modified the compound's structure and tested its activity against multiple cancer cell lines, resulting in several candidates that exhibited significant cytotoxicity.

4.2 Case Study: Green Chemistry Initiative

Another case study highlighted the use of this compound in a green chemistry initiative aimed at reducing waste in organic synthesis. By employing this compound as a catalyst, researchers achieved higher yields with fewer by-products compared to traditional methods.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared here with nitroimidazole-derived ethanol impurities (Imp. D, E, F) listed in pharmaceutical guidelines (). While these impurities share alcohol functional groups, their core heterocycles and substituents differ significantly:

Compound Core Structure Functional Groups Key Substituents Pharmacological Relevance
(Octahydro-indolizin-8-YL)-methanol Saturated bicyclic -CH₂OH at C8 None Potential CNS or enzyme modulation
Imp. D (2-(5-Nitro-1H-imidazol-1-yl)-ethanol) Aromatic imidazole -CH₂CH₂OH, -NO₂ at C5 Nitro group Metronidazole-related impurity
Imp. E (2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol) Aromatic imidazole -CH₂CH₂OH, -NO₂ at C4, -CH₃ at C2 Methyl, nitro groups Antibacterial drug impurity
Imp. F (2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethanol) Aromatic imidazole Ether-linked ethanol, -NO₂ at C5 Extended ethoxy chain Complex impurity in nitroimidazole APIs

Key Observations :

  • Alcohol Chain Length: The methanol group in the target compound may lower hydrophilicity compared to the ethanol/ethoxy chains in impurities, impacting solubility and logP.
  • Electron-Withdrawing Effects: Nitro groups in impurities increase polarity and reactivity, whereas the indolizine-methanol structure lacks such substituents, suggesting distinct chemical behavior .

Pharmacological Implications

  • Nitroimidazoles (e.g., Imp. D–F) are associated with antiparasitic and antibacterial activity, relying on nitro reduction for activation. In contrast, the indolizine-methanol structure lacks nitro groups, suggesting alternative mechanisms, possibly targeting ion channels or enzymes .
  • Solubility: The shorter methanol chain and non-aromatic core may reduce aqueous solubility relative to nitroimidazole ethanol derivatives, necessitating formulation adjustments for bioavailability.

Q & A

Q. What are the recommended synthetic routes for (Octahydro-indolizin-8-YL)-methanol, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, leveraging spirocyclic precursors. For example, fluorinated or methylated azaspiro intermediates can be functionalized via nucleophilic substitution or oxidation-reduction reactions. Key steps include:
  • Precursor functionalization : Use of fluorinating agents or methylating reagents to modify the indolizine core .
  • Catalytic conditions : Fe₃O₄@FU nanoparticles in ethanol under reflux improve reaction efficiency and yield, as demonstrated in analogous imidazole syntheses .
  • Purification : Recrystallization from ethanol or chromatographic separation ensures purity .
    Yield optimization depends on solvent choice (e.g., ethanol for polar intermediates), catalyst loading (e.g., 12 mg Fe₃O₄@FU NPs per 1 mmol substrate), and reaction monitoring via TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the indolizine ring (δ 1.5–3.0 ppm for octahydro protons) and the methanol group (δ 3.3–3.7 ppm). Stereochemical assignments require 2D NMR (COSY, NOESY) due to spirocyclic complexity .
  • IR spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1150 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₂₀O₂ for analogous spiro compounds) and fragmentation patterns .
    Cross-reference with PubChem (CID: 126983785) and NIST Chemistry WebBook data for standardized spectral libraries .

Q. What are the common challenges in analyzing the reactivity of this compound under different reaction conditions?

  • Methodological Answer :
  • Competing pathways : Oxidation of the methanol group may yield aldehydes/ketones, while reduction produces alcohol derivatives. Competing ring-opening reactions in acidic/basic conditions require pH control .
  • Steric hindrance : The spirocyclic structure limits nucleophilic substitution at the 8-position, necessitating bulky base catalysts (e.g., DBU) for functionalization .
  • Stability : Monitor thermal decomposition via differential scanning calorimetry (DSC) and optimize storage at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational chemistry models predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :
  • Molecular docking : Use software like Gaussian or Schrödinger to simulate transition states in substitution reactions. Input canonical SMILES (e.g., CC1CCC2(CC1)CCC(O2)CO from PubChem) to model spirocyclic conformers .
  • DFT calculations : Predict regioselectivity in oxidation/reduction by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Machine learning : Train models on PubChem reaction datasets to forecast yield/stereochemistry under varying conditions (e.g., solvent polarity, catalyst type) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Assay standardization : Control variables such as cell line (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time to minimize variability .
  • Meta-analysis : Compare toxicology data (e.g., LD₅₀ ranges in rodent models) across studies, noting discrepancies in metabolite profiling or impurity levels .
  • Mechanistic studies : Use CRISPR-engineered enzymes (e.g., CYP450 isoforms) to isolate metabolic pathways and identify active intermediates .

Q. What methodologies are effective in studying the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (e.g., human S9 fractions) and track metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methanol group) for quantification .
  • In vivo tracing : Administer radiolabeled compound (¹⁴C) in rodent models and analyze excretion (urine/feces) and tissue distribution .
  • Computational ADME : Tools like SwissADME predict bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability using logP and topological polar surface area (TPSA) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in aqueous vs. nonpolar solvents?

  • Methodological Answer :
  • Controlled replication : Repeat stability studies under standardized conditions (pH 7.4 buffer vs. hexane) with rigorous impurity profiling (HPLC purity ≥95%) .
  • Kinetic analysis : Measure degradation rates via UV-Vis spectroscopy and calculate activation energy (Eₐ) to identify solvent-dependent decomposition mechanisms .
  • Cross-lab validation : Share samples with independent labs using harmonized protocols (e.g., ISO/IEC 17025) to verify reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Octahydro-indolizin-8-YL)-methanol
Reactant of Route 2
(Octahydro-indolizin-8-YL)-methanol

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